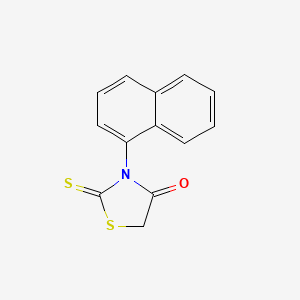

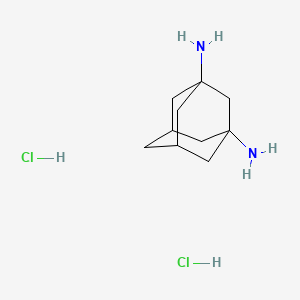

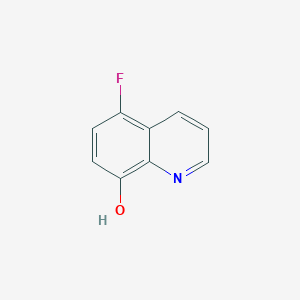

![molecular formula C9H11NO4S B1330148 [(苄磺酰)氨基]乙酸 CAS No. 6966-44-5](/img/structure/B1330148.png)

[(苄磺酰)氨基]乙酸

描述

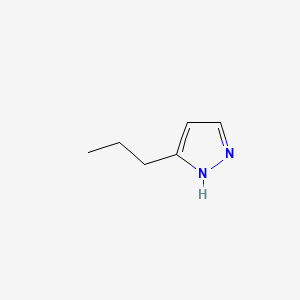

[(Benzylsulfonyl)amino]acetic acid is a compound that can be associated with a class of sulfur-containing organic compounds known as sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The compound is likely to possess an amino group linked to an acetic acid moiety, with a benzylsulfonyl group providing additional structural complexity and potential for chemical reactivity.

Synthesis Analysis

The synthesis of related sulfone compounds has been described in the literature. For instance, the synthesis of S-benzyl-DL-α-methylcysteine sulfone from the corresponding sulfide is a general approach to synthesizing amino acid and water-soluble sulfones . This method involves the reaction of a thiol or disulfide form of an amino acid with benzyl chloride. The synthesis of other sulfone compounds, such as p-(di-n-propylsulfamyl)benzoic acid, involves the use of carbon-14C dioxide and p-toluene-1-(ring)-14C-sulfonyl chloride . Although these methods do not directly describe the synthesis of [(benzylsulfonyl)amino]acetic acid, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfone compounds can be quite complex, as evidenced by the study of acyclic sulfur−nitrogen compounds, which revealed extensive electron delocalization and bond shortening upon deprotonation . While this study does not directly address the molecular structure of [(benzylsulfonyl)amino]acetic acid, it suggests that similar electron delocalization may occur in sulfone compounds with nitrogen atoms, potentially affecting the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of sulfone compounds can be quite varied. For example, the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles leads to the formation of β-sulfonylvinylamine products and, upon hydrolysis, β-keto sulfones . This indicates that sulfone compounds can participate in addition reactions and can be transformed into other functional groups. The relative structure-inhibition analyses of N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors also demonstrate that sulfone compounds can exhibit significant biological activity, which may be modulated by their conformation and substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds can be influenced by their molecular structure. For example, the physiologic disposition and metabolic fate of a sulfone-containing anti-inflammatory agent showed species-dependent absorption, distribution, excretion, and metabolism . This suggests that [(benzylsulfonyl)amino]acetic acid may also exhibit unique pharmacokinetic properties. Additionally, the use of trifluoromethanesulfonic acid in Friedel-Crafts alkylations indicates that sulfone compounds can be involved in acid-catalyzed reactions, which may be relevant for the chemical manipulation of [(benzylsulfonyl)amino]acetic acid .

科学研究应用

Synthesis of Biologically Active Sulfonamide-Based Indole Analogs

- Scientific Field : Medicinal Chemistry

- Application Summary : Sulfonamide-based indole analogs are crucial in medicinal chemistry due to their physiological action. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

- Methods of Application : The synthesis of these compounds involves a variety of techniques. The sulfonamide analogs of indole, also known as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

- Results or Outcomes : The review presents the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme from 2010 to 2023 .

Synthesis and Applications of Azo Initiators

- Scientific Field : Polymer Chemistry

- Application Summary : Azo initiators are chemical intermediates used as initiators of radical reactions, particularly polymerizations .

- Methods of Application : The chemical structure of a number of commercially available azo initiators enables their covalent immobilization on the surface of the particles .

- Results or Outcomes : The review summarizes the latest trends in synthesis and application possibilities of azo initiators as the key intermediates in preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .

安全和危害

属性

IUPAC Name |

2-(benzylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-10-15(13,14)7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQDVKIEFHWEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989791 | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(Benzylsulfonyl)amino]acetic acid | |

CAS RN |

6966-44-5 | |

| Record name | NSC18787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。